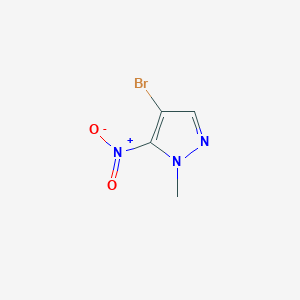

4-bromo-1-methyl-5-nitro-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, stands as a cornerstone in modern chemical research. mdpi.comwisdomlib.org First identified by Ludwig Knorr in 1883, this aromatic organic compound and its derivatives have garnered significant attention due to their versatile applications across various scientific domains. mdpi.comglobalresearchonline.net The unique structural features of the pyrazole ring impart distinct chemical reactivity and biological activity, making it a privileged scaffold in medicinal chemistry and drug design. numberanalytics.comnih.gov

The significance of pyrazole heterocycles is underscored by their presence in a wide array of pharmacologically active molecules. nih.gov Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netnih.gov This has led to the development of several commercially successful drugs containing the pyrazole moiety, such as the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry as insecticides and herbicides and have found applications in materials science, for instance, in the development of luminescent compounds and conducting polymers. numberanalytics.comlifechemicals.com

Overview of Functionalized Pyrazole Scaffolds in Organic Synthesis and Beyond

The versatility of the pyrazole ring allows for the introduction of various functional groups at different positions, leading to a vast library of substituted pyrazole derivatives. wisdomlib.org This functionalization is a key strategy in organic synthesis to modulate the physicochemical properties and biological activities of the resulting compounds. wisdomlib.org The synthesis of these functionalized scaffolds has been a major focus of research, with numerous methods developed over the years, including cyclocondensation reactions, cycloadditions, and multicomponent reactions. nih.govnih.gov

Functionalized pyrazoles serve as crucial building blocks for the synthesis of more complex molecules and heteroannulated systems. mdpi.commdpi.com Their applications extend beyond medicine and agriculture into supramolecular chemistry, where they can act as ligands for metal complexes or as components of molecular sensors. lifechemicals.com The ability to tailor the properties of pyrazole derivatives through substitution makes them highly valuable in the design of materials with specific electronic, optical, or catalytic properties. lifechemicals.com

Specific Focus on Halogenated and Nitrated Pyrazoles within Research Paradigms

Among the various substituted pyrazoles, halogenated and nitrated derivatives have emerged as particularly important subjects of research. Halogenation and nitration are fundamental electrophilic substitution reactions for pyrazoles, typically occurring at the 4-position of the ring. globalresearchonline.net The introduction of halogen atoms or nitro groups can significantly alter the electronic nature of the pyrazole ring, influencing its reactivity and interaction with biological targets.

Halogenated pyrazoles, such as bromopyrazoles, are valuable intermediates in organic synthesis. mdpi.com The halogen atom can be readily displaced or participate in cross-coupling reactions, providing a handle for further molecular elaboration. mdpi.com

Nitrated pyrazoles have gained considerable attention, particularly in the field of energetic materials. nih.govnih.gov The presence of nitro groups increases the nitrogen content and density of the compounds, which can enhance their detonation performance. nih.gov Research in this area focuses on synthesizing novel nitropyrazole-based compounds with high energy, good thermal stability, and low sensitivity. nih.govresearchgate.net The study of these specific derivatives highlights the ongoing efforts to harness the unique properties of the pyrazole core for a wide range of advanced applications.

4-bromo-1-methyl-5-nitro-1H-pyrazole

The compound this compound is a substituted pyrazole that features a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position of the pyrazole ring.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 89607-11-4 |

| Molecular Formula | C4H4BrN3O2 |

| Molecular Weight | 222.00 g/mol |

| Synonyms | 4-Bromo-1-methyl-5-nitropyrazole |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXGHSCAAADKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361036 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89607-11-4 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Methyl 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-bromo-1-methyl-5-nitro-1H-pyrazole, allowing for the unambiguous assignment of its atoms.

The 1H NMR spectrum of this compound is expected to be relatively simple, featuring two distinct signals corresponding to the two different types of protons in the molecule.

H-3 Proton: The pyrazole (B372694) ring contains a single proton at the C-3 position. Due to the electron-withdrawing effects of the adjacent ring nitrogen atom and the distant nitro and bromo groups, this proton is expected to be deshielded and resonate downfield. In related nitropyrazole systems, the H-3 proton signal typically appears in the range of δ 7.8–8.7 ppm. acrhem.orgnih.gov This signal will appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

N-Methyl Protons: The protons of the methyl group attached to the N-1 nitrogen atom will give rise to a single, sharp signal. This signal is expected to appear further upfield, typically in the range of δ 3.9–4.2 ppm. This chemical shift is influenced by the aromatic nature of the pyrazole ring and the adjacent nitrogen atom. This signal will also be a singlet.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.8 - 8.7 | Singlet (s) |

The proton-decoupled 13C NMR spectrum is predicted to show four signals, corresponding to the four carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents on the pyrazole ring.

C-3: This carbon is bonded to a hydrogen atom and is situated between two nitrogen atoms. Its resonance is expected to be in the range of δ 135-145 ppm. nih.govresearchgate.net

C-4: The C-4 carbon is directly attached to the electronegative bromine atom. This substitution typically causes a significant upfield shift (the "heavy atom effect") compared to an unsubstituted carbon, though this can be counteracted by other electronic factors. Its chemical shift is predicted to be in the region of δ 95-105 ppm. cdnsciencepub.com

C-5: This carbon is bonded to the strongly electron-withdrawing nitro group, which causes significant deshielding. Therefore, the C-5 signal is expected to appear far downfield, likely in the range of δ 145-155 ppm. researchgate.net

N-Methyl Carbon (N-CH3): The carbon of the N-methyl group is expected to resonate in the typical aliphatic region for such groups, estimated to be around δ 35-40 ppm.

Table 2: Predicted 13C NMR Chemical Shifts and Multiplicities for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (1H-coupled) |

|---|---|---|

| C-3 | 135 - 145 | Doublet (d) |

| C-4 | 95 - 105 | Singlet (s) |

| C-5 | 145 - 155 | Singlet (s) |

15N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments. The molecule contains three distinct nitrogen atoms: two in the pyrazole ring (N-1 and N-2) and one in the nitro group (NO2). Nitrogen chemical shifts are very sensitive to the electronic environment.

N-1: This nitrogen is bonded to the methyl group and two ring carbons. Its chemical shift will be influenced by its pyrrole-like character.

N-2: This pyridine-like nitrogen atom is double-bonded to a carbon and single-bonded to the other ring nitrogen. It is generally more deshielded than the N-1 nitrogen.

Nitro Group Nitrogen: The nitrogen atom of the nitro group is characteristically found at a very downfield chemical shift due to its high oxidation state and bonding to two electronegative oxygen atoms.

Predicting precise 15N chemical shifts is challenging without experimental data or high-level computational studies. However, based on general trends, the nitro group nitrogen would be the most downfield signal, followed by the N-2 and N-1 signals of the pyrazole ring. nih.gov

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the H-3 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal between δ 7.8–8.7 ppm to the carbon signal at δ 135–145 ppm (C-3) and the proton signal at δ 3.9–4.2 ppm to the carbon signal at δ 35–40 ppm (N-CH3).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The N-CH3 protons (δ ~4 ppm) correlating to the C-5 (δ ~150 ppm) and C-3 (δ ~140 ppm) carbons.

The H-3 proton (δ ~8 ppm) correlating to the C-5 (δ ~150 ppm) and C-4 (δ ~100 ppm) carbons. These correlations would provide unequivocal confirmation of the substitution pattern on the pyrazole ring.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of Nitro and Bromo Groups

The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent and diagnostic peaks for this compound would be those associated with the nitro group.

Nitro (NO2) Group Vibrations: Aromatic and heteroaromatic nitro compounds display two strong and characteristic N-O stretching vibrations. spectroscopyonline.comorgchemboulder.com

Asymmetric Stretch (νas(NO2)): A very strong absorption band is expected in the range of 1550–1475 cm-1. orgchemboulder.comblogspot.com

Symmetric Stretch (νs(NO2)): Another strong absorption band is expected between 1360–1290 cm-1. orgchemboulder.comorgchemboulder.com The presence of this pair of intense bands is a clear indicator of the nitro group. spectroscopyonline.com

Bromo (C-Br) Group Vibration: The C-Br stretching vibration typically appears as a medium to strong band in the far-infrared region, generally between 600–500 cm-1. Its detection may depend on the instrument's range.

Other Vibrations: The spectrum would also show C-H stretching from the methyl group and the pyrazole ring proton (around 3100-3000 cm-1), C-H bending modes, and various pyrazole ring stretching and bending vibrations (typically in the 1600-1000 cm-1 region).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |

|---|---|---|

| Asymmetric NO2 Stretch | 1550 - 1475 | Strong |

| Symmetric NO2 Stretch | 1360 - 1290 | Strong |

| Pyrazole Ring Vibrations | 1600 - 1000 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum is influenced by the pyrazole ring, an aromatic heterocycle, and the electronic effects of its substituents.

π → π* Transitions: The conjugated π-system of the pyrazole ring is expected to give rise to strong absorption bands, typically in the range of 200–280 nm. researchgate.net The exact position and intensity of these bands are modified by the substituents.

n → π* Transitions: The nitro group contains non-bonding electrons (n) on the oxygen atoms, which can be excited into the π* orbitals of the conjugated system. These n → π* transitions are typically weaker in intensity and appear at longer wavelengths than π → π* transitions. For aromatic nitro compounds, these absorptions can extend into the near-UV or even the visible region (~330 nm), potentially imparting a pale yellow color to the compound. libretexts.org

The combination of the bromo group (an auxochrome) and the powerful electron-withdrawing nitro group on the conjugated pyrazole ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1-methylpyrazole (B151067). The electronic conjugation between the pyrazole ring and the nitro group is the dominant factor determining the UV-Vis absorption profile. nih.gov

Mass Spectrometry (MS) Techniques: Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular formula is C₄H₄BrN₃O₂, yielding a molecular weight of approximately 206.00 g/mol . The presence of bromine is a key feature, as its isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in a characteristic M+2 peak in the mass spectrum, confirming the presence of a single bromine atom.

While a specific experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on established principles for substituted pyrazoles. The fragmentation of the molecular ion (M⁺) would likely proceed through several key pathways initiated by the loss of its various substituents.

A primary and highly probable fragmentation pathway involves the cleavage of the nitro group. The loss of a nitro radical (•NO₂) would generate a significant fragment ion at [M - 46]⁺. This is a common fragmentation route for aromatic and heterocyclic nitro compounds. Another possibility is the loss of nitric oxide (NO), leading to an [M - 30]⁺ fragment, followed by the loss of an oxygen atom.

Further fragmentation would involve the pyrazole ring and its other substituents. Key fragmentation processes for the pyrazole core include the loss of molecular nitrogen (N₂) and hydrogen cyanide (HCN). The cleavage of the bromine atom (•Br) would also be a significant pathway. The fragmentation of the N-methyl group could occur via the loss of a methyl radical (•CH₃) to produce an [M - 15]⁺ ion, or through more complex rearrangements.

Based on these principles, a table of expected major fragments can be constructed to aid in the structural confirmation of this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 205/207 | [C₄H₄BrN₃O₂]⁺ | Molecular Ion (M⁺) |

| 159/161 | [C₄H₄BrN₃]⁺ | •NO₂ |

| 190/192 | [C₃H₄BrN₃O₂]⁺ | •CH₃ |

| 126 | [C₄H₄N₃O₂]⁺ | •Br |

| 80 | [C₄H₄N₂]⁺ | •Br, •NO₂ |

X-ray Crystallography: Solid-State Structure and Molecular Geometry

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including its precise three-dimensional geometry and how molecules arrange themselves in a crystal lattice. Although a specific, publicly available crystal structure for this compound could not be identified in the course of this review, the principles of the technique and the expected structural features can be thoroughly discussed based on related pyrazole derivatives. bg.ac.rsresearchgate.netresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis of this compound would yield a detailed table of atomic coordinates, from which all intramolecular distances and angles can be calculated. The pyrazole ring is expected to be largely planar. The bond lengths within the ring would reflect its aromatic character, being intermediate between typical single and double bonds. For instance, the C3-C4 and C4-C5 bonds would be approximately 1.38-1.42 Å, while the N-N bond would be around 1.35 Å.

The substituents would influence this geometry. The C-Br bond length is expected to be in the range of 1.85-1.90 Å. The C5-N bond to the nitro group would likely be around 1.45 Å, and the N-O bonds of the nitro group itself would be approximately 1.22 Å. The geometry of the nitro group is of particular interest; its torsion angle relative to the pyrazole ring would reveal the degree of coplanarity, which has implications for electronic conjugation. Steric hindrance between the adjacent methyl and nitro groups at the N1 and C5 positions could lead to a slight twisting of the nitro group out of the plane of the pyrazole ring.

Table 2: Expected Intramolecular Geometric Parameters from X-ray Crystallography

| Parameter Type | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-Br | ~1.87 Å |

| Bond Length | N-N (ring) | ~1.35 Å |

| Bond Length | C-N (nitro) | ~1.45 Å |

| Bond Angle | C4-C5-N(nitro) | ~120° |

| Torsion Angle | C4-C5-N-O | 0-20° (near planar) |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated.

The bromine atom is capable of forming halogen bonds (Br···O or Br···N), where the electropositive region on the bromine atom interacts with a Lewis basic site on a neighboring molecule, such as one of the oxygen atoms of the nitro group or the N2 nitrogen of another pyrazole ring. researchgate.net The nitro group is a strong hydrogen bond acceptor, and although the molecule lacks strong hydrogen bond donors (like N-H or O-H), it can participate in weaker C-H···O interactions with the methyl or pyrazole C-H groups of adjacent molecules.

Confirmation of Tautomeric Forms in Substituted Pyrazoles

Tautomerism is a key feature of many pyrazole compounds, specifically the prototropic tautomerism involving the movement of a proton between the two nitrogen atoms in NH-pyrazoles. However, in this compound, the nitrogen at the 1-position is substituted with a methyl group. This substitution effectively "locks" the molecule into a single tautomeric form.

An X-ray crystallography study would unequivocally confirm this. The resulting electron density map would clearly show the methyl group covalently bonded to the N1 nitrogen atom and a double bond between N2 and C3. This eliminates the possibility of the tautomeric isomer where the methyl group is on N2. Therefore, crystallography serves as the definitive method to verify the absence of prototropic tautomerism in N-substituted pyrazoles, confirming the structure as exclusively this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), DFT calculations can accurately model the behavior of pyrazole (B372694) derivatives, providing a reliable platform for detailed analysis. nih.govnih.govresearchgate.net

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. For 4-bromo-1-methyl-5-nitro-1H-pyrazole, the optimized geometry is influenced by the electronic and steric effects of its substituents: the pyrazole ring, a bromine atom at position 4, a methyl group at position 1, and a nitro group at position 5.

The electron-withdrawing nature of the bromine and nitro groups, combined with the electron-donating effect of the methyl group, significantly modulates the bond lengths and angles of the pyrazole ring compared to an unsubstituted pyrazole. Electronic structure analysis, often performed using Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the distribution of electron density across the molecule. asrjetsjournal.org These analyses typically show a significant polarization of charge, with negative charges accumulating on the electronegative oxygen and nitrogen atoms of the nitro group and the bromine atom, while the carbon and hydrogen atoms bear partial positive charges. This charge distribution is critical for understanding the molecule's electrostatic potential and intermolecular interactions.

Interactive Table: Predicted Geometrical Parameters for this compound Note: The following data are illustrative, based on DFT calculations performed on structurally similar nitro- and bromo-substituted pyrazoles.

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 Å | Nitrogen-Nitrogen bond in the pyrazole ring. |

| N2-C3 | 1.33 Å | Bond between nitrogen and carbon at position 3. |

| C3-C4 | 1.41 Å | Carbon-Carbon bond between positions 3 and 4. |

| C4-C5 | 1.39 Å | Carbon-Carbon bond between positions 4 and 5. |

| C5-N1 | 1.38 Å | Bond connecting carbon-5 back to nitrogen-1. |

| C4-Br | 1.88 Å | Bond between carbon-4 and the bromine atom. |

| C5-N(nitro) | 1.45 Å | Bond connecting carbon-5 to the nitro group nitrogen. |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | 110.5° | Angle within the pyrazole ring at N1. |

| N1-N2-C3 | 106.0° | Angle within the pyrazole ring at N2. |

| N2-C3-C4 | 111.2° | Angle within the pyrazole ring at C3. |

| C3-C4-C5 | 104.8° | Angle within the pyrazole ring at C4. |

| C4-C5-N1 | 107.5° | Angle within the pyrazole ring at C5. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic transitions. wikipedia.orgpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the bromine atom, which have available lone-pair electrons. Conversely, the powerful electron-withdrawing nitro group dictates the localization of the LUMO, concentrating it on the N-O bonds and the C5-N bond. researchgate.netresearchgate.net This distribution indicates that the molecule is prone to donating electrons from the ring and accepting them at the nitro group. The presence of the nitro group significantly lowers the LUMO energy, resulting in a relatively small HOMO-LUMO gap, which suggests higher chemical reactivity and polarizability. unar.ac.id

Interactive Table: Calculated Frontier Molecular Orbital Energies Note: The following data are illustrative, based on DFT calculations performed on similar nitro-substituted heterocyclic compounds.

| Parameter | Predicted Energy (eV) | Significance |

| E(HOMO) | -7.25 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -3.50 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.75 eV | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. asrjetsjournal.orgasrjetsjournal.org For this compound, calculations would predict a single proton signal for the C3-H and distinct signals for the methyl protons. The 13C NMR spectrum would show four signals for the pyrazole ring carbons, with the C5 carbon attached to the nitro group being significantly deshielded (shifted downfield) due to the group's strong electron-withdrawing effect. mdpi.com

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared spectrum. This helps in assigning the vibrational modes of the molecule. Key predicted peaks for this compound would include asymmetric and symmetric stretching vibrations of the NO2 group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching for the methyl group and pyrazole ring, C-N and N-N stretching within the ring, and the C-Br stretching vibration at a lower frequency. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. nih.govresearchgate.net The primary electronic transitions for this molecule are expected to be π → π* transitions within the pyrazole ring and n → π* transitions involving the lone pairs on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring. The presence of the conjugated system and the strong chromophoric nitro group suggests significant absorption in the UV region. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. asrjetsjournal.org Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies. These indices provide a general measure of the molecule's stability and reactivity.

Local reactivity is predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. nih.gov The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the system.

Site for Nucleophilic Attack (f+) : This is where an incoming nucleophile is most likely to attack. For this compound, the highest values of f+ are expected on the nitrogen atoms of the nitro group and the C5 carbon to which it is attached, due to the low-lying LUMO's localization.

Site for Electrophilic Attack (f-) : This indicates the most probable site for attack by an electrophile. The highest f- values are likely to be found around the pyrazole ring nitrogen atoms and the bromine atom, which contribute most to the HOMO.

Notably, systems containing nitro groups have been shown to sometimes exhibit negative Fukui function values, a complex phenomenon related to orbital nodes and electron density reorganization that challenges simpler interpretations of reactivity. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can reveal conformational changes, solvent interactions, and thermodynamic properties. For this compound, an MD simulation could be used to explore its rotational and vibrational motions in different solvent environments. This can provide insight into how the molecule interacts with surrounding solvent molecules, which is crucial for understanding its solubility and behavior in solution. Furthermore, if the molecule is being investigated for biological activity, MD simulations are invaluable for studying its binding stability and interactions within the active site of a target protein over a period of nanoseconds. researchgate.netnih.gov

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is the primary determinant of the reaction rate.

For this compound, theoretical studies could investigate various potential reactions. For example, a quantum mechanical study of a nucleophilic aromatic substitution reaction, where the bromine atom at position 4 is replaced by another nucleophile, could be performed. The calculations would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the bromide ion. By comparing the activation energies for different nucleophiles or reaction conditions, these studies can predict the most favorable reaction pathways and provide a detailed atomic-level understanding of the transformation. nih.gov

Structure–Activity Relationship (SAR) Studies (if applicable to broader pyrazole class)

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the public domain, a broader analysis of substituted pyrazoles provides significant insights into how its structural components likely influence its biological activity. researchgate.net The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and the nature, position, and electronic properties of its substituents are critical in determining its pharmacological profile. rsc.orgnih.gov

The biological activities of pyrazole derivatives are significantly influenced by the substituents on the pyrazole ring. rsc.org Key structural features of this compound include the N-methyl group, the bromine atom at the C4 position, and the nitro group at the C5 position. Each of these imparts specific electronic and steric properties that can modulate the molecule's interaction with biological targets.

Influence of Substituents on the Pyrazole Core:

Nitro Group (Electron-Withdrawing): The presence of a nitro group (-NO2), a strong electron-withdrawing group, is a common feature in many biologically active compounds. frontiersin.org In the context of pyrazole derivatives, electron-withdrawing groups like nitro and halogens have been shown to significantly influence antimicrobial activity. rsc.org The electronic character of substituents can also stabilize the pyrazole system; electron-withdrawing groups tend to favor stabilization when occupying the C5 position. mdpi.com This suggests that the 5-nitro substitution is a key determinant of the compound's potential bioactivity.

Bromo Group (Electron-Withdrawing Halogen): The bromine atom at the C4 position also acts as an electron-withdrawing group, further influencing the electronic distribution of the pyrazole ring. Halogen substituents are known to modulate the lipophilicity of molecules, which can affect their ability to cross cell membranes and interact with target proteins. Studies on various pyrazole derivatives have demonstrated that the introduction of halogens can enhance their biological profiles, including anti-inflammatory and antimicrobial activities. rsc.orgnih.gov

The combination of these substituents—two electron-withdrawing groups at positions 4 and 5 and an electron-donating group at position 1—creates a unique electronic and steric environment. This specific substitution pattern is crucial for the molecule's interaction with biological systems and dictates its mechanism of action and potential therapeutic applications.

Below is a table summarizing the general influence of different substituent classes on the biological activity of the broader pyrazole class.

| Substituent Type | Position on Pyrazole Ring | General Influence on Biological Activity |

| Electron-Withdrawing Groups (e.g., -NO2, -Br, -Cl) | C4, C5 | Often enhances antimicrobial and antiviral activities. Can contribute to antiproliferative effects. rsc.org |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | N1, C3, C5 | Can modulate anti-inflammatory and analgesic properties. Influences the basicity and acidity of the pyrazole core. mdpi.com |

| Aryl/Heteroaryl Groups | C3, C5 | Frequently associated with anti-inflammatory (e.g., COX-2 inhibition), anticancer, and receptor antagonist activities. nih.govnih.gov |

| Acyl/Amide/Hydrazone Moieties | Various | Can impart significant antioxidant, anti-inflammatory, and antiproliferative properties. mdpi.com |

Advanced Research Applications of 4 Bromo 1 Methyl 5 Nitro 1h Pyrazole and Its Derivatives

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The presence of both a halogen (bromo) and a nitro group makes 4-bromo-1-methyl-5-nitro-1H-pyrazole a highly versatile precursor in organic synthesis. The bromo group can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the nitro group can be readily reduced to an amino group, which can then be used in cyclization reactions to form fused heterocyclic systems. This dual functionality is instrumental in the synthesis of complex molecules with potential biological activity.

Precursor for Pyrazole-Fused Scaffolds

Pyrazole-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in drug discovery due to their structural analogy to purines and their associated biological activities. researchgate.net The synthesis of these fused scaffolds often relies on the availability of suitably substituted aminopyrazoles, which can undergo cyclocondensation reactions with 1,3-bielectrophilic compounds. nih.gov

A compound like this compound is an ideal starting material for accessing the necessary aminopyrazole intermediates. The synthetic strategy would typically involve two key steps:

Functionalization at the 4-position: The bromo group can be replaced with various aryl, heteroaryl, or other substituents via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This step allows for the introduction of desired structural diversity.

Reduction of the nitro group: The nitro group at the 5-position can then be reduced to a primary amine. This transformation is commonly achieved using reagents like iron powder in the presence of an acid or through catalytic hydrogenation. rsc.org

A notable example that illustrates this synthetic potential is the efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org In this process, a Suzuki-Miyaura cross-coupling reaction is first performed to introduce a substituent at the 4-position, followed by an iron-catalyzed reduction of both nitro groups to yield the diamine. rsc.org This methodology highlights how the bromo and nitro groups on the pyrazole (B372694) ring can be sequentially manipulated to generate highly functionalized precursors for the synthesis of pyrazole-fused scaffolds. The resulting aminopyrazoles can then be cyclized to form a variety of fused heterocyclic systems. For instance, the reaction of 5-aminopyrazoles with β-enaminones is a common method for constructing the pyrazolo[1,5-a]pyrimidine core. nih.gov

Building Block for Quinoxaline Derivatives

Quinoxaline derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. nih.gov The synthesis of complex molecules that incorporate both a pyrazole and a quinoxaline moiety is an active area of research. While direct use of this compound to form the quinoxaline ring itself is not the typical approach, its derivatives, particularly bromo-methyl-pyrazoles, are key building blocks for being attached to a quinoxaline core.

A common strategy involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid or boronic ester derivative of one heterocycle is coupled with a halogenated derivative of the other in the presence of a palladium catalyst. For example, the intermediate 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is a key component in the synthesis of the drug candidate Erdafitinib. google.com One patented method for preparing this intermediate involves the reaction of 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, followed by a reduction and cyclization to form the quinoxaline ring system. google.com Alternatively, such structures can be assembled by coupling a pyrazole-boronic acid derivative with a bromo-quinoxaline. The bromo-substituent on the pyrazole ring of a compound like 4-bromo-1-methyl-1H-pyrazole is crucial for enabling these types of carbon-carbon bond-forming reactions that "build" the final complex molecule. ccspublishing.org.cnnih.gov

Medicinal Chemistry Research Applications of Pyrazole Scaffolds

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets and its favorable physicochemical properties. ias.ac.inbldpharm.com This has led to the development of numerous pyrazole-containing drugs and clinical candidates for various diseases. bldpharm.commdpi.com

Pyrazole Derivatives as Pharmacological Leads and Drug Candidates

The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov This structural flexibility has made pyrazole derivatives a rich source of lead compounds in drug discovery programs.

Several approved drugs incorporate the pyrazole moiety, demonstrating its therapeutic importance. These include:

Celecoxib (B62257): A selective COX-2 inhibitor used as an anti-inflammatory drug. researchgate.net

Ruxolitinib: A Janus kinase (JAK) inhibitor for the treatment of myelofibrosis. researchgate.net

Crizotinib: An ALK and ROS1 kinase inhibitor used in cancer therapy. ias.ac.in

Sildenafil: A PDE5 inhibitor for erectile dysfunction. bldpharm.com

The success of these drugs continues to inspire the design and synthesis of new pyrazole-based compounds as potential treatments for a wide range of medical conditions.

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |

| Ruxolitinib | Anticancer | JAK1/JAK2 Inhibitor |

| Crizotinib | Anticancer | ALK/ROS1 Inhibitor |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Lonazolac | Anti-inflammatory | COX Inhibitor |

Exploration in Specific Therapeutic Areas (e.g., anticancer, anti-inflammatory, antimicrobial)

The broad biological activity of pyrazole derivatives has led to their extensive investigation in several key therapeutic areas.

Anticancer Activity: Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation, survival, and metastasis. nih.govgoogle.com They have been found to inhibit numerous targets, including protein kinases, tubulin, and DNA. nih.gov For example, a series of novel pyrazole carbaldehyde derivatives were identified as potent PI3 kinase inhibitors, with one compound exhibiting excellent cytotoxicity against MCF7 breast cancer cells. google.com

Anti-inflammatory Activity: The anti-inflammatory properties of pyrazoles are well-established, with celecoxib being a prominent example. researchgate.net Research in this area focuses on developing new pyrazole derivatives that can inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and lipoxygenase (LOX). nih.gov Some pyrazole-thiazole hybrids have demonstrated dual COX-2/5-LOX inhibition, leading to potent anti-inflammatory effects in preclinical models. researchgate.net

Antimicrobial Activity: Pyrazole derivatives have also been explored for their potential to combat bacterial and fungal infections. nih.gov They have shown activity against a range of microorganisms, including resistant strains. For instance, certain pyrazole-thiazole derivatives were found to be potent growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). chemicalbook.com The mechanism of action for their antimicrobial effects can involve the inhibition of essential enzymes like DNA gyrase. chemicalbook.com

| Therapeutic Area | Target/Mechanism | Example Finding |

|---|---|---|

| Anticancer | PI3 Kinase Inhibition | A pyrazole carbaldehyde derivative showed an IC50 of 0.25 μM against MCF7 breast cancer cells. google.com |

| Anti-inflammatory | COX-2/5-LOX Inhibition | A pyrazole-thiazole hybrid showed dual inhibition with IC50 values of 0.03 μM (COX-2) and 0.12 μM (5-LOX). researchgate.net |

| Antimicrobial | Topoisomerase Inhibition | Pyrazole-thiazole derivatives showed potent activity against MRSA with MBC values <0.2 μM. chemicalbook.com |

Design of Pyrazole-Containing Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. researchgate.net Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. The pyrazole scaffold is a key structural motif in the design of many protein kinase inhibitors. researchgate.netias.ac.in Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an effective "hinge-binding" moiety. ccspublishing.org.cn

Numerous FDA-approved small molecule kinase inhibitors contain a pyrazole ring, including Crizotinib, Ruxolitinib, and Encorafenib. researchgate.netias.ac.in The design of pyrazole-based kinase inhibitors often involves modifying the substituents on the pyrazole ring to enhance potency and selectivity for the target kinase. For example, researchers have developed macrocyclic kinase inhibitors based on a 3-amino-1H-pyrazole scaffold to achieve high selectivity for specific kinases like BMPR2. ccspublishing.org.cn Docking studies of these inhibitors often reveal that the pyrazole core forms key hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the active site. ccspublishing.org.cn The development of pyrazole-scaffold protein kinase inhibitors remains a highly active area of research for treating cancer and inflammatory disorders. researchgate.net

Material Science Applications of Pyrazole Derivatives

Pyrazole-containing compounds are recognized for their versatility, serving as foundational structures in the creation of a wide range of materials. Their derivatives are utilized in the development of materials with specific properties, such as conductive polymers and dyes.

Fluorescent Dyes and Sensors

The inherent structural features of pyrazole derivatives, including their synthetic accessibility and notable optical properties, make them ideal candidates for the design of fluorescent probes. While pyrazole itself is not fluorescent, appropriate substitutions on the pyrazole ring can lead to compounds with high fluorescence quantum yields, significant Stokes shifts, and solvatochromic behavior. These characteristics are advantageous for their application as fluorescent dyes and in the development of chemosensors for detecting various analytes, particularly metal ions.

The design of pyrazole-based fluorescent sensors often involves incorporating functional groups that can selectively bind with specific ions. This binding event alters the electronic properties of the molecule, leading to a detectable change in its fluorescence, such as quenching ("turn-off") or enhancement ("turn-on") of the signal.

Research Findings on Pyrazole-Based Fluorescent Sensors:

Copper (Cu²⁺) Detection: A pyrazole derivative featuring an excited-state intramolecular proton-transfer (ESIPT) mechanism was synthesized to act as a "turn-off" sensor for Cu²⁺ ions in both cellular environments and plants.

Aluminum (Al³⁺) Detection: An acylhydrazone derivative containing a pyridine-pyrazole structure functions as a fluorescent chemosensor for the selective detection of Al³⁺. The addition of Al³⁺ leads to a significant fluorescence increase at 468 nm, indicating the formation of a complex.

Iron (Fe³⁺) Detection: A simple pyridine-pyrazole-based dye was developed as a dual colorimetric and fluorescent chemodosimeter for Fe³⁺ ions, demonstrating a very low limit of detection (LOD) of 57 nM.

Chromium (Cr³⁺) Detection: A novel dye containing coumarin-pyrazole derivatives has been synthesized for sensing Cr³⁺ ions. Upon addition of Cr³⁺, the solution's color changes from fluorescent green to yellow, and the absorption peak shifts, indicating a sensing event. One study highlighted pyrazole derivatives capable of detecting chromium (III) with a limit of detection as low as 37 x 10⁻¹² M.

Fluoride (F⁻) Detection: A fused pyrazole probe demonstrated a fluorescence enhancement upon binding with fluoride ions, with the quantum yield increasing from 38% to 64%.

A study focusing on pyrazole oxadiazole derivatives reported the synthesis of twelve new compounds with good fluorescence properties, with emission wavelengths (λem) ranging from 410 nm to 450 nm and fluorescence quantum yields reaching up to 0.69.

Table 1: Selected Pyrazole Derivatives as Fluorescent Sensors

| Target Analyte | Sensor Type | Detection Mechanism | Key Findings |

|---|---|---|---|

| Copper (Cu²⁺) | "Turn-off" | Quenching of fluorescence upon binding | Effective for sensing in cells and plants. |

| Aluminum (Al³⁺) | "Turn-on" | Fluorescence increase at 468 nm | Selective detection via complex formation. |

| Iron (Fe³⁺) | Colorimetric & Fluorescent | New absorption band formation | Limit of detection of 57 nM. |

| Chromium (Cr³⁺) | Colorimetric & Fluorescent | Color change and spectral shift | Limit of detection of 37 x 10⁻¹² M reported in a separate study. |

Ligands in Coordination Chemistry and Catalysis

The pyrazole scaffold is a cornerstone in coordination chemistry due to the ability of its derivatives to act as versatile ligands for a wide range of metal ions. The presence of two adjacent nitrogen atoms allows for various coordination modes, including monodentate, exo-bidentate bridging, and as part of a larger polydentate chelating system. This adaptability enables the formation of coordination complexes with diverse structures and nuclearities, from mononuclear to complex polynuclear systems.

Protic pyrazoles (N-unsubstituted) are particularly noteworthy for their proton-responsive nature, making them valuable in the development of catalysts. The deprotonation of the pyrazole NH group can influence the electronic properties of the metal center, which is a key aspect of designing metal-ligand cooperative catalysts. Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, rigidly hold the pyrazole groups, allowing for systematic studies of their reactivity and catalytic activity.

Research Findings in Catalysis:

Polymerization: The use of pyrazole ligands with titanium isopropoxide (TiOⁱPr₄) has been shown to significantly enhance the catalytic activity for the ring-opening polymerization of L-lactide. At room temperature, the catalytic activity was enhanced by approximately 17-fold compared to using TiOⁱPr₄ alone. The crystal structure of a resulting complex revealed a cooperative activation mechanism between two titanium atoms.

Oxidation Reactions: Copper (II) complexes formed with new pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone. The catalytic activity was found to be dependent on the nature of the ligand, the counter-ion of the copper salt, and the solvent used.

Hydrogen Evolution: An iridium(III) complex with a 2-(1H-pyrazol-3-yl)pyridine ligand was shown to promote hydrogen evolution from formic acid under acidic conditions.

Nitrogen Bond Cleavage: Iron complexes with pincer-type pyrazole ligands have been studied for their ability to catalyze the disproportionation of hydrazine (B178648). The pyrazole NH groups play a crucial role by promoting the heterolytic N-N bond cleavage of the coordinated hydrazine through hydrogen bonding.

The versatility of pyrazole-based ligands makes them integral to the fields of homogeneous catalysis and materials chemistry.

Agricultural Chemistry Research (Pesticides, Fungicides, Herbicides)

Pyrazole derivatives are a significant class of N-heterocyclic compounds that have been extensively developed for applications in agricultural chemistry. Their structural versatility allows for the synthesis of a wide array of compounds with potent biological activities, leading to the commercialization of numerous pyrazole-based fungicides, insecticides, and herbicides. The pyrazole ring acts as a key pharmacophore, and modifications to its substituents can fine-tune the efficacy and spectrum of activity against various agricultural pests and weeds.

Fungicides: The pyrazole ring is a highly effective structural component in the design of modern fungicides, particularly a group of succinate dehydrogenase inhibitors (SDHIs). Many commercial fungicides, including bixafen, fluxapyroxad, and penthiopyrad, incorporate a pyrazole-carboxamide structure. Research has shown that introducing fluorine atoms, such as a difluoromethyl group, into the pyrazole structure can enhance fungicidal activity.

A study on novel pyrazole derivatives where isothiocyanate and carboxamide groups were introduced at the 5-position of the pyrazole ring showed enhanced fungicidal activity. For example, a compound containing a p-trifluoromethylphenyl moiety exhibited high efficacy against a range of plant pathogenic fungi.

Table 2: Fungicidal Activity of a Pyrazole Derivative (Compound 26)

| Pathogen | EC₅₀ (μg/mL) |

|---|---|

| Botrytis cinerea | 2.432 |

| Rhizoctonia solani | 2.182 |

| Valsa mali | 1.787 |

| Thanatephorus cucumeris | 1.638 |

| Fusarium oxysporum | 6.986 |

| Fusarium graminearum | 6.043 |

Source:

Pesticides/Insecticides: Pyrazole derivatives have been successfully commercialized as insecticides. A prominent class of pyrazole amide insecticides, such as chlorantraniliprole, acts on insect ryanodine receptors. The substitution pattern on the pyrazole ring is a critical determinant of the insecticidal activity of these compounds.

In one study, a series of N-pyridylpyrazole derivatives containing a thiazole moiety were synthesized and tested against several lepidopteran pests. Compound 7g from this series demonstrated excellent insecticidal activity, with LC₅₀ values comparable to the commercial insecticide indoxacarb.

Table 3: Insecticidal Activity (LC₅₀) of Compound 7g

| Pest Species | LC₅₀ (mg/L) |

|---|---|

| Plutella xylostella (Diamondback moth) | 5.32 |

| Spodoptera exigua (Beet armyworm) | 6.75 |

| Spodoptera frugiperda (Fall armyworm) | 7.64 |

Source:

Herbicides: Pyrazole derivatives have also been developed as effective herbicides. Commercial examples include pyrazolate, pyrazoxyfen, and pyraflufen-ethyl. Research focuses on synthesizing new derivatives to discover candidates with improved efficacy and crop safety.

One area of research involves targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. A study of pyrazole derivatives with a benzoyl scaffold found several compounds with excellent post-emergence herbicidal activities and good safety profiles for crops like maize, cotton, and wheat. Another study synthesized novel isothiocyanates combined with substituted pyrazoles. Two compounds, 3-1 and 3-7 , showed significant herbicidal activity against four different weed species.

Table 4: Herbicidal Activity (EC₅₀) of Pyrazole Isothiocyanate Derivatives

| Compound | Echinochloa crusgalli (μg/mL) | Cyperus iria (μg/mL) | Dactylis glomerata (μg/mL) | Trifolium repens (μg/mL) |

|---|---|---|---|---|

| 3-1 | 64.32 | 65.83 | 62.42 | 67.72 |

| 3-7 | 65.33 | 64.90 | 59.41 | 67.41 |

Source:

Table of Mentioned Compounds

| Compound Name/Class | Application Area |

|---|---|

| Pyrazole oxadiazole derivatives | Fluorescent Dyes |

| Pyridine-pyrazole derivatives | Fluorescent Sensors (Fe³⁺, Al³⁺) |

| Coumarin-pyrazole derivatives | Fluorescent Sensors (Cr³⁺) |

| 2,6-bis(1H-pyrazol-3-yl)pyridines | Ligands in Catalysis |

| 2-(1H-pyrazol-3-yl)pyridine iridium(III) complex | Catalyst (Hydrogen Evolution) |

| Bixafen | Fungicide |

| Fluxapyroxad | Fungicide |

| Penthiopyrad | Fungicide |

| Chlorantraniliprole | Insecticide |

| Indoxacarb | Insecticide |

| N-pyridylpyrazole thiazole derivatives | Insecticides |

| Pyrazolate | Herbicide |

| Pyrazoxyfen | Herbicide |

| Pyraflufen-ethyl | Herbicide |

| Pyrazole isothiocyanate derivatives | Herbicides |

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes for Substituted Pyrazoles

The synthesis of substituted pyrazoles continues to be a major focus of research, with an emphasis on developing novel, efficient, and regioselective methods. nih.govnih.gov A significant trend is the move away from classical condensation reactions, such as the Knorr synthesis which involves the reaction of 1,3-dicarbonyl compounds with hydrazines, towards more sophisticated and atom-economical approaches. beilstein-journals.orgnih.gov

Recent advancements include the development of one-pot, multi-component reactions that allow for the construction of complex pyrazole (B372694) scaffolds from simple and readily available starting materials in a single step. beilstein-journals.orgnih.govmdpi.comrsc.orgrsc.org For instance, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds has been shown to be a high-yielding and operationally simple method for synthesizing polyfunctional pyrazoles. organic-chemistry.org Another innovative approach involves a rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which proceeds under mild conditions. organic-chemistry.org

Furthermore, tandem reactions are being explored to streamline synthetic pathways. For example, a tandem C(sp²)–H sulfonylation and pyrazole annulation process has been developed, offering a transition-metal-free route to novel pyrazoles with sulfonyl side chains. mdpi.com Researchers are also investigating novel starting materials and reagent combinations. One such method reports the synthesis of 3,5-disubstituted 1H-pyrazoles from propargylic alcohols via an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by a base-mediated 5-endo-dig cyclization. organic-chemistry.org

The development of synthetic routes for specifically substituted pyrazoles, such as those bearing nitro and bromo groups, is also of significant interest due to their potential as versatile intermediates for further functionalization. The regioselective synthesis of these compounds remains a challenge, and future research will likely focus on developing methodologies that provide precise control over the substitution pattern on the pyrazole ring. nih.govresearchgate.netorientjchem.org

Integration of Artificial Intelligence and Machine Learning in Pyrazole Chemistry

One of the key applications of AI is in the prediction of chemical reactivity and the optimization of reaction conditions. researchgate.net Machine learning models can be trained on large datasets of chemical reactions to identify patterns and predict the most likely products of a given reaction, as well as the optimal conditions to achieve high yields and selectivity. ijsetpub.comresearchgate.net This can save significant time and resources in the laboratory by reducing the need for extensive trial-and-error experimentation.

AI is also being used for retrosynthetic analysis, which involves working backward from a target molecule to identify potential starting materials and synthetic pathways. ijsetpub.com Deep learning models and symbolic AI can be used to plan chemical syntheses, suggesting novel and efficient routes to complex pyrazole derivatives that may not be obvious to a human chemist. ijsetpub.com

Furthermore, generative models can be employed to design new pyrazole-based molecules with desired properties. By learning the underlying chemical principles from existing data, these models can generate novel molecular structures that are predicted to have specific biological activities or material properties. This approach has the potential to revolutionize drug discovery and materials science by rapidly identifying promising new candidates for further investigation.

Advancements in Multi-component Reactions and One-Pot Syntheses

Recent years have seen a surge in the development of novel MCRs for the synthesis of highly functionalized pyrazoles. mdpi.comrsc.orgrsc.org For example, a one-pot, four-component reaction involving ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), aldehydes, and malononitrile (B47326) has been successfully employed to prepare a range of pyranopyrazoles. mdpi.com Similarly, a pseudo-four-component and a four-component synthesis of pyrazoles from sodium acetylacetonate, isothiocyanates, and hydrazine have been reported. beilstein-journals.org

The design of these reactions often relies on the in-situ generation of key intermediates. For instance, the generation of 1,3-dicarbonyl compounds in situ, which are then trapped by hydrazines, is a common strategy in MCRs leading to pyrazoles. beilstein-journals.orgnih.gov Researchers are continuously exploring new combinations of starting materials and reaction conditions to expand the scope and utility of these powerful synthetic tools.

Future research in this area will likely focus on the discovery of new MCRs, the development of catalytic systems that can facilitate these transformations with high efficiency and selectivity, and the application of these methods to the synthesis of increasingly complex and structurally diverse pyrazole derivatives.

Exploration of New Catalytic Systems for Pyrazole Functionalization

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and pyrazole chemistry is no exception. Catalysis offers a powerful means to achieve highly selective and efficient transformations, enabling the functionalization of the pyrazole ring in ways that are not possible with traditional methods. beilstein-journals.orgmdpi.comrsc.orgrsc.org

Transition-metal catalysis has emerged as a particularly valuable tool for the direct C-H functionalization of pyrazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, providing a more atom-economical and step-efficient route to a wide range of substituted pyrazoles. rsc.org Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the formation of new C-C and C-heteroatom bonds at specific positions on the pyrazole ring. nih.govrsc.org For example, copper-catalyzed three-component cyclocondensation reactions have been developed for pyrazole synthesis. nih.gov

In addition to transition metals, other catalytic systems are also being explored. For instance, Yb(PFO)₃ has been shown to be a mild and highly efficient catalyst for the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org The use of in situ generated catalysts based on pyrazole derivatives and copper(II) salts has also been reported for promoting oxidation reactions. researchgate.net

Nanocatalysis represents another exciting frontier in pyrazole synthesis and functionalization. taylorfrancis.com Nanoparticles, due to their high surface area and unique catalytic properties, can offer significant advantages over their bulk counterparts. bohrium.comresearchgate.net For instance, nano-ZnO has been used as an eco-friendly and reusable catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives in aqueous media. researchgate.net Magnetic nanoparticles are also being investigated as catalysts due to their ease of separation and recyclability. bohrium.com

Future research will continue to focus on the discovery of new and more efficient catalysts for pyrazole synthesis and functionalization. This includes the development of catalysts that can operate under milder reaction conditions, exhibit higher selectivity, and are more sustainable and cost-effective. The direct, site-selective functionalization of pyrazoles remains a key challenge, and the development of catalytic systems that can achieve this with high precision will be a major focus of future work. researchgate.net

Nanotechnology Applications of Pyrazole-Containing Materials

The intersection of pyrazole chemistry and nanotechnology is a rapidly emerging area with the potential for significant technological advancements. Pyrazole-containing molecules can be incorporated into nanomaterials to create novel functional materials with a wide range of applications.

One area of interest is the use of pyrazole derivatives in the synthesis of nanoparticles. Pyrazole-enriched cationic nanoparticles have been developed and investigated as promising antibacterial agents. nih.gov The pyrazole moiety can impart specific biological activities to the nanoparticles, while the nanoparticle platform can enhance their delivery and efficacy.

Furthermore, pyrazoles can be used as ligands to stabilize and functionalize metal nanoparticles. The nitrogen atoms in the pyrazole ring can coordinate to metal surfaces, providing a means to control the size, shape, and stability of the nanoparticles. These functionalized nanoparticles can then be used in various applications, including catalysis, sensing, and biomedical imaging.

The unique photophysical properties of some pyrazole derivatives also make them attractive candidates for use in optoelectronic nanomaterials. By incorporating pyrazoles into quantum dots or other luminescent nanoparticles, it may be possible to develop new materials for applications in lighting, displays, and bio-imaging.

While still in its early stages, the application of pyrazole-containing materials in nanotechnology holds considerable promise. Future research will likely focus on the design and synthesis of new pyrazole derivatives with specific properties tailored for nanotechnology applications, as well as the development of new methods for incorporating these molecules into nanomaterials. Mechanistic studies of how pyrazole-containing nanomaterials function will also be crucial for optimizing their performance and enabling their translation into real-world technologies.

Further Mechanistic Investigations of Pyrazole Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. In the context of pyrazole chemistry, mechanistic investigations are shedding light on the intricate details of how these important heterocyclic compounds are formed and how they undergo further transformations.

One area of active research is the elucidation of the mechanisms of pyrazole synthesis. For example, a mechanistic study of pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles has been reported. rsc.orgumn.edunih.gov This work provides valuable insights into a non-traditional route to N-N bond formation, which could inspire the development of new synthetic strategies that avoid the use of hazardous reagents like hydrazine. researchgate.net

Computational chemistry is also playing an increasingly important role in mechanistic studies. Density functional theory (DFT) calculations and other computational methods can be used to model reaction pathways, identify transition states, and predict the regioselectivity of reactions. These theoretical studies can complement experimental work and provide a detailed picture of the reaction mechanism at the molecular level.

The mechanisms of pyrazole functionalization reactions are also being investigated. For example, understanding the mechanism of transition-metal-catalyzed C-H activation of pyrazoles is essential for developing more efficient and selective catalysts. rsc.org By elucidating the role of the catalyst, the nature of the key intermediates, and the factors that control regioselectivity, researchers can design improved catalytic systems for the synthesis of functionalized pyrazoles.

Future mechanistic investigations will continue to unravel the complexities of pyrazole chemistry. This will involve the use of a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopy, along with advanced computational methods. A deeper understanding of the mechanisms of pyrazole transformations will undoubtedly lead to the development of more powerful and versatile synthetic tools for accessing this important class of compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-bromo-1-methyl-5-nitro-1H-pyrazole |

| Celecoxib (B62257) |

| Ethyl acetoacetate |

| Malononitrile |

| Sodium acetylacetonate |

| Yb(PFO)₃ |

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-bromo-1-methyl-5-nitro-1H-pyrazole, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via sequential functionalization of pyrazole scaffolds. For example, bromination and nitration reactions can be performed on 1-methylpyrazole precursors. Key intermediates, such as 4-bromo-1-methyl-1H-pyrazole, are generated through cyclization and halogenation steps using reagents like PCl₅ or N-bromosuccinimide . Characterization relies on ¹H/¹³C NMR and mass spectrometry to confirm regioselectivity and purity .

Q. What analytical techniques are critical for assessing purity and structural integrity?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (>98% purity) and elemental analysis (C, H, N) are standard . FT-IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) functional groups, while X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Case Study : A 2022 study reported conflicting NOESY correlations for a nitro-substituted pyrazole derivative. The ambiguity was resolved by variable-temperature NMR to account for conformational flexibility and DFT calculations to model electronic environments . Cross-validation with HRMS-ESI (e.g., m/z 418.9784 [M+H]⁺) further confirmed the structure .

Q. What strategies optimize yields in multi-step syntheses involving nitro and bromo substituents?

- Methodology :

- Temperature Control : Nitration at 0–5°C minimizes byproducts (e.g., di-nitration) .

- Catalysis : Cu(I)-mediated cycloadditions improve efficiency in forming triazole-pyrazole hybrids (61% yield) .

- Workup Protocols : Column chromatography (SiO₂, hexane/EtOAc gradient) isolates nitro-pyrazoles from polar impurities .

Q. How do steric and electronic effects influence regioselectivity in pyrazole functionalization?

- Mechanistic Insight : The nitro group at C5 deactivates the pyrazole ring, directing electrophilic bromination to C4. Steric hindrance from the 1-methyl group further suppresses substitution at C5. This is supported by Hammett substituent constants (σₚ for NO₂ = +1.27) and molecular docking studies .

Q. What computational methods predict biological activity of nitro-pyrazole derivatives?

- Approach : Molecular dynamics simulations (e.g., GROMACS) model interactions with targets like carbonic anhydrase IX. ADMET prediction (SwissADME) prioritizes derivatives with optimal logP (2.5–3.5) and low hepatotoxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar analogs?

- Example : 4-Bromo-3-methylpyrazole (CAS 13808-64-5) has conflicting mp values (72–79°C). This variation arises from polymorphism or residual solvents. Remedies include recrystallization from ethanol/water (1:1) and DSC analysis to identify pure phases .

Experimental Design Tables

Table 1 : Optimization of Nitration Conditions for 1-Methylpyrazole Derivatives

| Condition | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0–5 | 78 | <5% di-nitrated |

| Acetyl nitrate | 25 | 65 | 15% oxidized |

| NaNO₂/TFA | 40 | 42 | Polymerization |

| Source: Adapted from |

Table 2 : Key Spectral Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.12 (s, 1H, H3), 3.98 (s, 3H, CH₃) |

| ¹³C NMR | δ 148.2 (C5-NO₂), 132.4 (C4-Br), 105.9 (C3) |

| HRMS-ESI | m/z 245.9721 [M+H]⁺ (calc. 245.9718) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.